N-(3-aminophenyl)-3-methoxybenzamide
Description
Contextualization within Benzamide (B126) Medicinal Chemistry
Benzamides are a significant class of compounds in drug discovery, characterized by a benzene (B151609) ring attached to an amide group. This core structure is amenable to various substitutions, leading to a vast library of derivatives with diverse pharmacological properties. Benzamide-containing molecules have been successfully developed into drugs with a wide range of applications, including as antiemetics, antipsychotics, and prokinetic agents.
The general structure of benzamides allows for tailored modifications to influence their interaction with biological targets. Researchers have explored substitutions on both the benzoyl and the aniline (B41778) (or phenyl) rings to optimize efficacy and selectivity. Common areas of investigation for benzamide derivatives include their potential as enzyme inhibitors, and as agents with antimicrobial or anticancer properties. nanobioletters.com The presence of the methoxy (B1213986) group on the benzoyl ring and the amino group on the phenyl ring of N-(3-aminophenyl)-3-methoxybenzamide are typical modifications seen in medicinal chemistry to alter the compound's electronic and steric properties, which can in turn affect its biological activity.
Significance and Research Imperatives for this compound
Given the lack of published studies, the specific significance and research imperatives for this compound are yet to be defined. The compound is listed in chemical supplier catalogs, providing basic physicochemical data, but no associated research applications or biological findings are cited.
The potential research value of this compound would lie in systematic screening to determine its biological activity profile. Based on the activities of other benzamide derivatives, initial investigations could logically explore its efficacy as an enzyme inhibitor or its potential cytotoxic effects against cancer cell lines.
For any meaningful research to commence, the primary imperatives would be the development and optimization of a reliable synthetic route for this compound, followed by its thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Once a pure, well-characterized sample is obtained, it can be subjected to a battery of biological assays to uncover any potential therapeutic value. Until such foundational research is conducted and published, this compound will remain a molecule of theoretical interest rather than one of established scientific significance.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJFYKNXWHWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Primary Synthetic Strategies for N-(3-aminophenyl)-3-methoxybenzamide
The construction of this compound primarily relies on the formation of a stable amide bond between a 3-methoxybenzoyl moiety and a 1,3-diaminobenzene backbone. Several established and emerging synthetic strategies can be employed to achieve this transformation efficiently.
Amide Bond Formation Approaches (e.g., Amide Coupling)
Conventional amide bond formation represents the most direct and widely used strategy for synthesizing this compound. This can be accomplished through two main pathways:
Acyl Chloride Method: This classic approach involves the reaction of an activated carboxylic acid derivative, 3-methoxybenzoyl chloride, with 1,3-diaminobenzene (m-phenylenediamine). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. This method is often high-yielding and proceeds under mild conditions. researchgate.net A related strategy involves reacting the acyl chloride with 1-amino-3-nitrobenzene, followed by the chemical reduction of the nitro group to the desired amine using reagents like palladium on carbon (Pd/C) and hydrogen gas. researchgate.net
Direct Carboxylic Acid-Amine Coupling: Modern synthetic chemistry often favors the direct coupling of a carboxylic acid (3-methoxybenzoic acid) with an amine (m-phenylenediamine) using a specific coupling reagent. This avoids the need to prepare the often moisture-sensitive acyl chloride. A wide array of coupling reagents has been developed for this purpose, including carbodiimides (like DCC or EDC) and phosphonium (B103445) salts (like BOP or PyBOP). These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine. The choice of reagent and conditions can be optimized to maximize yield and minimize side reactions. rsc.org
| Method | Reactant A | Reactant B | Key Reagents | Typical Conditions |
| Acyl Chloride | 3-Methoxybenzoyl chloride | m-Phenylenediamine | Triethylamine (TEA), Dichloromethane (DCM) | Room temperature |
| Nitro Reduction | 3-Methoxybenzoyl chloride | 1-Amino-3-nitrobenzene | TEA, DCM; then H₂, Pd/C, Ethanol (B145695) | Room temp.; then reduction |
| Direct Coupling | 3-Methoxybenzoic acid | m-Phenylenediamine | Coupling agent (e.g., EDC, HATU), Base | Varies with reagent |
Exploration of Alternative Synthetic Pathways (e.g., Electrochemical Synthesis, Conventional Organic Synthesis)
Beyond traditional methods, alternative synthetic strategies are being explored to offer more sustainable or novel routes to N-aryl amides.
Electrochemical Synthesis: Electrochemical methods present a green alternative for amide bond formation. An electrochemical approach for the N-acylation of amines with carboxylic acids has been reported, proceeding under mild conditions in water. nih.gov This strategy uses electricity to drive the reaction, minimizing the need for stoichiometric activating agents and reducing chemical waste. While not yet specifically documented for this compound, the principles of electrochemical N-acylation are applicable.
Umpolung Amide Synthesis (UmAS): This non-traditional approach reverses the typical polarity of the reactants. One such method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. researchgate.net This strategy provides a unique mechanistic pathway to N-aryl amides and can be advantageous in specific contexts, particularly for complex molecules where conventional methods may fail. researchgate.net
Synthetic Access to this compound Analogues and Derivatives
The this compound scaffold offers multiple points for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be systematically introduced to explore structure-activity relationships (SAR) for various applications.
Systematic Modification of Aryl Substituents
The two aromatic rings of the core structure provide ample opportunity for substitution to modulate the compound's electronic and steric properties.
Modification of the Aminophenyl Ring: Analogues can be prepared by starting with substituted 1,3-diaminobenzene or 3-nitroaniline (B104315) derivatives. For example, using 4-methyl-1,3-phenylenediamine would yield N-(3-amino-4-methylphenyl)-3-methoxybenzamide.
Below is a table of representative analogues with modified aryl substituents.
| Compound Name | Modification Site | Substituent | Reference |
| N-(3-Amino-4-methylphenyl)-3-methoxybenzamide | Aminophenyl Ring | 4-Methyl | nih.gov |
| N-(3-Aminophenyl)-4-methoxybenzamide | Benzoyl Ring | 4-Methoxy | nih.gov |
| N-(3-Aminophenyl)-3,4,5-trimethoxybenzamide | Benzoyl Ring | 3,4,5-Trimethoxy | N/A |
| N-(4-Aminophenyl)-benzamide | Aminophenyl Ring | Amine at para-position | researchgate.net |
| N-p-Tolylbenzamide | Aminophenyl Ring | No amino, p-methyl | nanobioletters.com |
| N-(4-Bromophenyl)benzamide | Aminophenyl Ring | No amino, 4-Bromo | nanobioletters.com |
Chemical Transformations at the Amine Moiety
The primary aromatic amine on the aminophenyl ring is a versatile functional group that can undergo a variety of chemical transformations to generate further derivatives.
N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. This can be achieved using alkyl halides in the presence of a base. mdpi.com More advanced methods include catalytic N-alkylation using alcohols, which offers a greener route by generating water as the only byproduct. nih.govrsc.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method.
N-Acylation: The amine can be acylated by reacting it with acyl chlorides or anhydrides to form a second amide linkage (a diamide). This reaction is typically straightforward and high-yielding. nih.gov
Other Transformations: The amino group can also be converted into other functionalities. For example, it can be transformed into a sulfonamide by reaction with a sulfonyl chloride, or it can undergo diazotization to be converted into various other groups, although this can be a harsh reaction for the existing amide bond.
Purity and Scale-Up Considerations in Research Synthesis
The successful synthesis of this compound in a research setting is contingent not only on the chosen synthetic route but also on the ability to isolate the target compound in a highly pure form. As the scale of the synthesis increases, from milligrams to grams or kilograms, the methods for purification and the challenges encountered often change significantly.
Purification Methodologies
In the laboratory, the purification of N-aryl benzamides like this compound typically relies on standard techniques such as recrystallization and column chromatography. The choice of method is often dictated by the impurity profile of the crude product and the desired final purity.
For many benzamide (B126) derivatives, recrystallization is a preferred method for purification, particularly for crystalline solids. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent system is crucial for effective purification. In the case of related N-substituted aminobenzamides, recrystallization from ethanol has been successfully employed following a preliminary workup that involves precipitation of the crude product from an aqueous solution. dovepress.com
Column chromatography is another powerful technique for purifying this compound, especially when dealing with complex mixtures or when impurities have similar solubility characteristics to the product. Both normal-phase and reversed-phase chromatography can be utilized. For instance, the purification of a structurally similar compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, was achieved using column chromatography on silica (B1680970) gel. mdpi.com Preparative thin-layer chromatography (TLC) has also been used for the purification of related benzamide derivatives on a smaller scale. dovepress.com
The following table summarizes common purification techniques applicable to N-aryl benzamides:
| Purification Technique | Stationary Phase/Solvent | Typical Application | Reference |
| Recrystallization | Ethanol | Post-reaction workup of precipitated solids | dovepress.com |
| Column Chromatography | Silica Gel | Purification of crude reaction mixtures | mdpi.com |
| Preparative TLC | Silica Gel | Small-scale purification for characterization | dovepress.com |
Analytical Purity Assessment
To ensure the efficacy of the purification process, the purity of the synthesized this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution and sensitivity. For related benzamide compounds, ultra-high performance liquid chromatography (UPLC) methods have been developed to identify and quantify process-related impurities. rsc.org The development of a specific and validated HPLC or UPLC method is essential for the quality control of this compound, allowing for the accurate determination of its purity and the identification of any potential byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also critical for confirming the structure of the purified compound and ensuring the absence of significant impurities.
Scale-Up Challenges
Transitioning the synthesis of this compound from a laboratory to a larger scale introduces several challenges that must be addressed to maintain yield and purity.
One of the primary challenges in scaling up amide bond formation reactions is the potential for side reactions , which can lead to a more complex impurity profile. rsc.org Incomplete reactions can also result in the presence of unreacted starting materials in the final product.
Purification at scale can also be problematic. While column chromatography is highly effective at the lab scale, it can become costly and time-consuming for large quantities of material. Therefore, developing a robust crystallization process is often a more practical approach for large-scale purification. This may require extensive screening of different solvents and conditions to achieve optimal results. A patent for a related compound highlights the use of an optional crystallization step to purify the final product, underscoring its importance in achieving high purity on a larger scale. justia.com
Heat and mass transfer are also critical considerations during scale-up. Reactions that are easily controlled in small flasks may become difficult to manage in large reactors, potentially leading to localized overheating and the formation of degradation products.
The table below outlines some of the key considerations when scaling up the synthesis of N-aryl benzamides:
| Consideration | Laboratory Scale | Large Scale | Potential Issues on Scale-Up |
| Purification | Chromatography, Recrystallization | Primarily Recrystallization | Chromatography can be impractical and expensive. Crystallization requires optimization. |
| Impurity Profile | Often simpler | Can be more complex | Side reactions and incomplete conversions may be more prevalent. |
| Reaction Control | Easy temperature and mixing control | Challenges with heat and mass transfer | Localized overheating can lead to degradation and byproduct formation. |
| Workup | Simple extractions and filtrations | Can be more complex and generate more waste | Handling large volumes of solvents and aqueous waste. |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the chemical identity and understanding the electronic and vibrational properties of N-(3-aminophenyl)-3-methoxybenzamide.
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for each unique proton environment. The aromatic protons on the 3-aminophenyl and 3-methoxybenzoyl rings would appear as complex multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The amine (-NH₂) protons of the aminophenyl group and the amide (CO-NH) proton would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methoxy (B1213986) (-OCH₃) group protons would be readily identifiable as a sharp singlet at approximately 3.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm. The carbon attached to the methoxy group would be significantly affected by the oxygen's shielding, and the methoxy carbon itself would appear as a distinct signal around 55 ppm. While specific, detailed assignments for this compound are not widely published, data from closely related structures, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, support these expected chemical shift ranges.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 8.0 | 110 - 160 |
| Amide N-H | Variable (broad singlet) | - |
| Amine N-H₂ | Variable (broad singlet) | - |
| Methoxy O-CH₃ | ~ 3.8 | ~ 55 |
| Carbonyl C=O | - | 165 - 170 |
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and probing the fragmentation patterns of this compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) serves as a definitive confirmation of the compound's elemental composition, C₁₄H₁₄N₂O₂ (Exact Mass: 242.10553).
Under collision-induced dissociation conditions, the protonated molecule undergoes characteristic fragmentation. A notable fragmentation pathway for protonated N-(3-aminophenyl)benzamide and its derivatives involves a rearrangement through a nitrogen-oxygen (N-O) exchange. researcher.lifenih.gov This process can lead to the formation of specific fragment ions that are diagnostic for this class of compounds. For instance, studies on related molecules have shown that the presence of an electron-donating group like a methoxy group at the meta-position can influence these fragmentation pathways. researcher.lifenih.gov The typical fragmentation of benzamides often involves the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 135 for the 3-methoxybenzoyl moiety) and a protonated aminophenyl radical cation. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3500 cm⁻¹. The amide I band, primarily due to the C=O stretching vibration, is one of the most intense and is expected around 1640-1680 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, typically appears near 1550 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π→π* transitions within the aromatic rings and the conjugated amide system. The presence of the amino and methoxy groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzanilide. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.
X-ray Crystallographic Analysis of this compound and Related Structures
While a specific crystal structure for this compound is not publicly available, extensive studies on the closely related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, provide significant insight into the likely solid-state conformation and packing architectures. mdpi.com
Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state. In related N-arylbenzamides, the amide linkage is generally found to be planar due to electron delocalization. nih.gov However, the two aromatic rings are typically twisted with respect to each other. The torsion angle between the plane of the benzoyl group and the plane of the anilide ring is a key conformational parameter. For the analogous N-(3-hydroxyphenyl)-3-methoxybenzamide, this dihedral angle is a point of conformational variability between its different polymorphic forms. mdpi.com It is expected that this compound would adopt a similar non-planar conformation in the solid state, which helps to minimize steric hindrance.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding, such as N-arylbenzamides. mdpi.comnih.gov The study of N-(3-hydroxyphenyl)-3-methoxybenzamide revealed the existence of at least two distinct polymorphs, one in an orthorhombic space group and another in a triclinic space group. mdpi.com
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Carbonyl C=O | Amide-amide chain |
| Hydrogen Bond | Amine N-H | Carbonyl C=O | Cross-linking chains |
| Hydrogen Bond | Amide N-H | Amine N | Inter-molecular linkage |
| Hydrogen Bond | Amine N-H | Methoxy O | Possible weak interaction |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Offset or face-to-face stacking |
Computational Chemistry for Molecular Structure and Dynamics
Computational chemistry serves as a vital tool for elucidating the complex interplay of forces that govern the three-dimensional structure and dynamic behavior of this compound. While specific, dedicated computational studies on this exact molecule are not extensively detailed in the public literature, general principles and findings from studies on closely related N-arylbenzamides and substituted benzamides offer valuable insights. mdpi.comnih.gov These methods allow for the exploration of molecular properties that can be difficult to measure experimentally.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic properties and geometric parameters of a molecule in its ground state. nih.gov For molecules similar to this compound, DFT methods like B3LYP are commonly used to optimize the molecular geometry, calculating bond lengths, bond angles, and torsion angles. nih.govnih.gov
These calculations also determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the energy gap between them indicates the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions prone to electrophilic and nucleophilic attack. nih.govbiointerfaceresearch.com
Table 1: Representative Electronic Properties Calculated via DFT for Analogous Structures Note: This table is illustrative of typical data obtained from DFT calculations for similar benzamide (B126) structures, as specific data for this compound is not available.
| Calculated Property | Typical Significance |
|---|---|
| HOMO Energy | Energy of the highest electron-donating orbital |
| LUMO Energy | Energy of the lowest electron-accepting orbital |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability |
| Dipole Moment | Measures the overall polarity of the molecule |
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes. mdpi.com For related N-arylbenzamides, MD simulations have been used to understand the transition between different polymorphic forms. researchgate.netaminer.cn The molecule's structure is not static; rotation around single bonds, such as the C-N amide bond and the bonds connecting the phenyl rings to the amide group, allows it to adopt various conformations. nih.gov
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science, often referred to as crystal structure prediction (CSP). In silico methods for CSP involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.
For analogous compounds, it's known that intermolecular interactions, especially hydrogen bonds, play a dominant role in dictating the final solid-state structure. nih.govmdpi.com In the case of this compound, the amine (-NH2) and amide (N-H) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and methoxy oxygen (-OCH3) are acceptors. The interplay of these N-H···O and other weak interactions like C-H···O bonds governs the formation of stable three-dimensional networks. nih.gov Studies on similar molecules have shown that different conformers can pack into distinct crystal lattices, giving rise to polymorphism—a phenomenon where a compound exists in multiple crystalline forms with different physical properties. mdpi.comresearchgate.netresearchgate.net
Mechanistic Investigations of Biological Interactions in Vitro Focus
Identification and Characterization of Molecular Targets
The initial step in understanding the mechanism of action of a bioactive compound involves identifying its direct molecular binding partners. For derivatives of benzamide (B126), this has traditionally involved enzyme inhibition assays, receptor binding studies, and advanced proteomics techniques.
Enzyme Inhibition Kinetics and Specificity
Poly(ADP-ribose) Polymerase (PARP): The aminobenzamide moiety is a well-established pharmacophore for PARP inhibition. For instance, 3-aminobenzamide (B1265367) is a known inhibitor of PARP, an enzyme crucial for DNA repair. nih.gov Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms. nih.gov The benzamide group itself is a key structural feature for potent PARP inhibition, as it mimics the nicotinamide (B372718) portion of the NAD+ substrate, binding to the enzyme's active site. researchgate.netresearchgate.net
Histone Deacetylases (HDACs): The N-(aminophenyl)benzamide scaffold is recognized as a zinc-binding group in many HDAC inhibitors. acs.orgnih.gov A number of N-(2-aminophenyl)benzamide derivatives have been synthesized and shown to inhibit Class I HDAC enzymes, such as HDAC1 and HDAC2, at nanomolar concentrations. acs.orgnih.gov Structure-activity relationship (SAR) studies on aminophenyl benzamide derivatives indicate that hydrophobic characteristics are crucial for their HDAC inhibitory activity. nih.govbenthamdirect.com For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated selectivity for Class I HDACs with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.orgnih.gov Another derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, showed particular potency against HDAC3 with an IC50 of 95.48 nM. nih.gov
Other Enzymes: There is currently no available data on the inhibitory activity of N-(3-aminophenyl)-3-methoxybenzamide against EphA2, cholinesterases, or α-glucosidase.
Interactive Data Table: HDAC Inhibition by N-(2-aminophenyl)benzamide Analogs
| Compound | Target Enzyme | IC50 (nM) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | 260.7 |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | 255.7 |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HDAC3 | 95.48 |
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors. While specific receptor binding data for this compound is not available, studies on related benzamide structures have revealed interactions with G protein-coupled receptors (GPCRs). For example, substituted benzamides have been investigated for their affinity to dopamine (B1211576) D4 receptors, with ring substituents influencing binding. nih.gov Additionally, certain benzamide derivatives have been explored as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). mdpi.com Other research has focused on benzamide derivatives as opioid receptor agonists, where substitutions on the benzoyl ring were found to be critical for µ-opioid receptor binding affinity. acs.org
Protein Interaction Profiling
Chemical proteomics is a powerful tool for the unbiased identification of a small molecule's protein targets within a complex biological system. This approach can reveal novel mechanisms of action and off-target effects. At present, there are no published studies that have utilized chemical proteomics to profile the protein interactions of this compound.
Cellular Pathway Modulation Studies (In Vitro)
Following the identification of molecular targets, in vitro cellular studies are crucial to elucidate how a compound affects cellular signaling pathways, leading to a physiological response.
Analysis of Cellular Antiproliferative Mechanisms
The antiproliferative effects of benzamide derivatives have been a significant area of cancer research.
Cell Cycle Arrest: N-substituted benzamides have been shown to induce a G2/M cell cycle block in cancer cell lines. nih.gov For instance, the PARP inhibitor 3-aminobenzamide has been observed to suppress G1 arrest and enhance G2 arrest after gamma-irradiation in mouse embryonic fibroblasts. oatext.com Similarly, certain N-(2-aminophenyl)benzamide derivatives that inhibit HDACs lead to G2/M phase arrest in cancer cells. frontiersin.orgnih.govnih.gov A resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, was also found to induce G2/M phase cell cycle arrest in HeLa cells. nih.gov
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. N-substituted benzamides can induce apoptosis through the release of cytochrome c and the activation of caspase-9. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process. nih.gov The PARP inhibitor 3-aminobenzamide has also been shown to protect cells from UV-B-induced apoptosis by affecting the cytoskeleton and cell adhesion. nih.gov
SAR studies on bis-benzamides have identified potent compounds with antiproliferative activity in prostate cancer cells, with an IC50 value as low as 16 nM for one derivative. nih.gov
Investigation of Antioxidant and Redox Signaling Pathways
The potential for benzamide derivatives to influence antioxidant and redox signaling pathways is an emerging area of interest. The presence of methoxy (B1213986) and hydroxy groups on benzamide structures can enhance their antioxidant activity by enabling them to donate hydrogen atoms or electrons to stabilize free radicals. nih.gov While direct studies on the antioxidant properties of this compound are lacking, structure-antioxidant activity relationship studies of methoxy derivatives of p-hydroxybenzoic acid have been conducted, indicating the importance of these functional groups in conferring antioxidant effects. nih.gov
Modulation of Cell Differentiation Processes (general benzamide research)
Benzamides, as a class of chemical compounds, have been noted for their ability to influence cellular processes, including differentiation. Research into benzamide, a known inhibitor of the nuclear enzyme poly(ADP-ribose) synthetase, has shown that it can augment chondrocytic differentiation in cultured chick limb bud cells. nih.gov In these studies, benzamide was observed to significantly increase cell proliferation and NAD (nicotinamide adenine (B156593) dinucleotide) levels and synthesis, without substantially affecting ATP (adenosine triphosphate) levels. nih.gov This suggests a mechanism where the inhibition of poly(ADP-ribose) synthetase by benzamide leads to an increase in both cell division and NAD synthesis during the process of chondrocytic differentiation. nih.gov
The differentiation of stem cells is a complex process modulated by various signals from their microenvironment, including soluble growth factors and cell adhesion cues. nih.govbiorxiv.orgillinois.edudrugtargetreview.com It is understood that signaling pathways, such as the Wnt pathway, are crucial in maintaining the delicate balance between stem cell renewal and differentiation. drugtargetreview.com Dysregulation of these pathways can lead to uncontrolled proliferation, a hallmark of cancer. illinois.edu The ability of small molecules like benzamides to interact with enzymes that play a role in these cellular decisions highlights their potential to modulate cell differentiation pathways.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
N-phenylbenzamides and related benzamide derivatives have demonstrated notable antimicrobial and antifungal properties in various in vitro studies. nih.govnanobioletters.comsemanticscholar.org These compounds are considered promising candidates for the development of new antimicrobial agents due to their wide range of biological activities. nanobioletters.com
The mechanism of action for many benzamide derivatives involves the inhibition of essential microbial enzymes. In silico and in vitro studies on a series of N-phenylbenzamides have shown their potential to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov Molecular docking studies suggest that these compounds may act by targeting specific enzymes crucial for microbial survival, such as aminoglycoside-2''-phosphotransferase-IIa in bacteria and aspartic proteinases in fungi. nih.gov
The antimicrobial efficacy of benzamide derivatives is often influenced by the specific chemical groups attached to the core benzamide structure. For instance, studies on novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety showed significant in vitro bioactivities against various plant pathogenic fungi, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. semanticscholar.org Similarly, benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have exhibited good fungicidal activity against a panel of eight fungi and larvicidal activity against mosquito larvae. nih.gov The structure-activity relationship analyses indicate that the presence and position of substituents like fluorine or chlorine on the benzene (B151609) ring can significantly enhance antifungal activity. researchgate.net
| Compound Type | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| N-phenylbenzamides | Staphylococcus aureus (Gram-positive) | Inhibition of growth | nih.gov |
| N-phenylbenzamides | Escherichia coli (Gram-negative) | Inhibition of growth | nih.gov |
| N-phenylbenzamides | Candida albicans (Fungus) | Inhibition of growth | nih.gov |
| N-phenylbenzamides with trifluoromethylpyrimidine moiety | Botrytis cinerea (Fungus) | Inhibition rates up to 98.5% | semanticscholar.org |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Up to 100% larvicidal activity at 10 mg/L | nih.gov |
Electrochemical Oxidation Mechanisms and Biological Relevance
The electrochemical behavior of amino-substituted benzamides is of significant interest as it provides insights into their potential antioxidant activity. researchgate.net The oxidation mechanisms, particularly of the amino group, are crucial in understanding how these molecules can act as free radical scavengers. researchgate.net
Voltammetric Studies of Redox Behavior (e.g., Cyclic and Square-Wave Voltammetry)
Voltammetric techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful tools for investigating the redox behavior of electroactive compounds like this compound. researchgate.netpineresearch.commdpi.com Studies on structurally similar N-(aminophenyl)-benzamide derivatives reveal that the primary amino group is the principal electroactive center. researchgate.net
The anodic oxidation of these compounds is typically an irreversible process. researchgate.net In CV studies of N-(4-aminophenyl)-substituted benzamides, the oxidation of the primary amino group involves a complex, multi-step process. researchgate.net The initial electrochemical oxidation leads to the formation of quinonediimine derivatives, which can then undergo further chemical transformations to form other electroactive species. researchgate.net The presence of different substituents on the benzamide structure, such as electron-donating or electron-withdrawing groups, can influence the oxidation potential. digitellinc.comntu.edu.tw For instance, electron-donating groups like methoxy are known to stabilize the resulting cation radical, making the compound easier to oxidize. ntu.edu.twacs.org
| Parameter | Description | Reference |
|---|---|---|
| Primary Electroactive Center | Primary amino group (-NH2) | researchgate.net |
| Oxidation Process | Irreversible | researchgate.net |
| Initial Oxidation Product | Quinonediimine derivatives | researchgate.net |
| Influence of Substituents | Electron-donating groups lower oxidation potential; electron-withdrawing groups increase it. | digitellinc.comntu.edu.tw |
pH-Dependent Oxidation Processes
The electrochemical oxidation of amino-substituted benzamides is highly dependent on the pH of the surrounding medium. researchgate.net Research has shown that the oxidation of the primary amino group is a complex process that involves the transfer of both electrons and protons. researchgate.net
Specifically, the oxidation mechanism for several N-(4-aminophenyl)-benzamides involves the transfer of two electrons and two protons. researchgate.net The nature of this process can change with pH; in some pH ranges, the transfer occurs in a single step, while in others, it proceeds through two distinct, separate steps. researchgate.net This pH dependency is a common feature in the electrochemistry of aromatic amines and is critical for understanding the reaction pathways under different physiological or environmental conditions. nih.gov The potential of the oxidation peak typically shifts to less positive values as the pH increases, consistent with the involvement of protons in the electrode reaction.
Correlation of Electrochemical Properties with Biological Activity
A significant aspect of studying the electrochemical properties of compounds like this compound is the correlation of these properties with their biological activity, particularly their antioxidant potential. researchgate.netacs.org A direct relationship has been established where a lower or less positive oxidation potential corresponds to a higher radical scavenging and antioxidant activity. researchgate.net
This correlation is based on the principle that a compound that is more easily oxidized (i.e., has a lower oxidation potential) can more readily donate an electron to neutralize a free radical. In a comparative study of various amino-substituted benzamides, the order of antioxidant activity was found to be inversely related to their oxidation potentials. researchgate.net Computational analyses have further supported these experimental findings, demonstrating that electron-donating groups, such as the methoxy group present in this compound, have a positive influence on the antioxidant properties by making the compound easier to oxidize. acs.org This link between electrochemical behavior and antioxidant capacity underscores the biological relevance of voltammetric studies in designing and evaluating new antioxidant agents. researchgate.net
Structure Activity Relationship Sar and Computational Design
Elucidation of Structural Determinants for Biological Efficacy
The biological activity of benzamide (B126) derivatives, including N-(3-aminophenyl)-3-methoxybenzamide, is profoundly influenced by the specific arrangement and nature of their constituent chemical groups.
The location of the amino and methoxy (B1213986) groups on the phenyl rings is a critical determinant of the molecule's activity. Altering the substitution pattern can significantly impact the compound's conformation, electronic distribution, and ability to form key interactions with a biological target.
For instance, studies on related benzamide structures show that the position of a methoxy group can have paradoxical effects. An ortho-methoxy substituent can cause steric hindrance that prevents the amide group from being coplanar with the benzene (B151609) ring, which can alter its binding properties nih.gov. Conversely, a methoxy group at the 3-position, as in this compound, influences the electronic properties of the ring and can participate in specific interactions within a binding pocket nih.govnih.gov.
The position of the amino group is also crucial. In many biologically active benzamides, the aminophenyl ring acts as a key recognition element. For example, in histone deacetylase (HDAC) inhibitors based on an N-(2-aminophenyl)-benzamide scaffold, the ortho-amino group is essential for chelating with the zinc ion in the enzyme's active site researchgate.netresearchgate.net. Shifting this group to the meta position, as in the title compound, would fundamentally change its ability to act as a bidentate chelator, thereby altering its activity profile and likely directing it towards different biological targets. Theoretical studies on 3-amino-4-methoxy benzamide, a positional isomer, indicate that adjacent amino and methoxy groups can lead to the formation of intramolecular hydrogen bonds, which can stabilize the molecule's geometry and influence its interaction capabilities ias.ac.in.
Table 1: Influence of Isomeric Positions on Benzamide Properties
| Substituent Position | Observed/Predicted Effect | Reference |
| ortho-Methoxy | Can cause steric hindrance, disrupting ring-amide coplanarity. | nih.gov |
| meta-Methoxy | Influences electronic properties and can form specific binding interactions. | nih.govnih.gov |
| ortho-Amino | Essential for zinc chelation in certain enzyme inhibitors (e.g., HDACs). | researchgate.netresearchgate.net |
| meta-Amino | Alters the potential for metal chelation; directs molecule to different targets. | - |
| Adjacent Amino & Methoxy | Potential for intramolecular hydrogen bonding, stabilizing molecular geometry. | ias.ac.in |
The electronic and steric nature of substituents on the benzamide scaffold directly modulates biological activity. ubaya.ac.id Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic rings and the amide linker, affecting properties like pKa and the strength of hydrogen bonds.
Electronic Properties : The methoxy group (-OCH3) is an EDG, which increases the electron density on the benzoyl ring. This can enhance π-π stacking interactions with aromatic residues in a protein's binding site. The amino group (-NH2) is also an EDG on the second phenyl ring. In studies of other benzamides, the introduction of EWGs like fluorine can modify metabolic stability and receptor binding through altered polarity nih.gov. The charge transfer from EDGs can increase the electrostatic potential around the benzamide functional group, influencing interactions researchgate.net.
Steric Properties : Steric bulk is a major factor in determining how a molecule fits into its target binding site. While the methoxy group is of moderate size, introducing larger substituents can create steric clashes that prevent optimal binding. Conversely, extending a substituent can sometimes access additional binding pockets to increase potency. Research on N-benzoyl-N'-phenylthiourea compounds demonstrated that steric parameters had a more significant effect on antiviral activity than lipophilic or electronic parameters ubaya.ac.id.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzamide derivatives, several key pharmacophoric features have been identified through computational studies. nih.gov
A common pharmacophore model for biologically active benzamides includes:
Two Aromatic Rings (R) : These are crucial for establishing hydrophobic and π-π stacking interactions with the target protein.
Hydrogen Bond Donor (D) : The N-H group of the amide linker is a critical hydrogen bond donor. The amino group on the second phenyl ring also serves as a strong hydrogen bond donor.
Hydrogen Bond Acceptor (A) : The carbonyl oxygen (C=O) of the amide is a primary hydrogen bond acceptor. The oxygen of the methoxy group can also act as an acceptor.
Based on various studies on benzamide derivatives, a five-point pharmacophore model is often proposed, consisting of features like two aromatic rings, one or two hydrogen bond donors, and one hydrogen bond acceptor researchgate.netnih.gov. The specific spatial arrangement of these features is what determines the molecule's specificity for its target. For this compound, the key features would be the 3-methoxyphenyl (B12655295) ring, the 3-aminophenyl ring, the amide N-H group, the amide C=O group, and the amino N-H groups.
Computational Modeling for SAR Prediction and Optimization
Computational techniques are indispensable tools for predicting the biological activity of new compounds and for optimizing lead structures.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For benzamide derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory potency against various targets.
For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors yielded a robust model with an excellent correlation coefficient (r² = 0.99) and high predictive power (q² = 0.85). researchgate.net Such models can generate contour maps that visualize regions where certain properties would enhance or diminish activity. For instance, these models often highlight that adding hydrophobic substituents at specific positions would increase inhibitory potency researchgate.net. Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents also resulted in a statistically significant equation that could be used to guide the design of new structures jppres.com.
Table 2: Examples of QSAR Model Statistics for Benzamide Derivatives
| Target/Activity | Model Type | Correlation Coefficient (r² or R²) | Predictive Power (q² or Q²) | Reference |
| HDAC Inhibition | 3D-QSAR | 0.99 | 0.85 | researchgate.net |
| FtsZ Inhibition | 3D-QSAR | 0.8319 | 0.6213 | nih.gov |
| Anticancer (A459) | 2D-QSAR | 0.849 | 0.61 | jppres.com |
| Glucokinase Activation | 3D-QSAR | >0.98 | >0.71 | nih.gov |
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely used to understand how ligands like this compound interact with their protein targets at an atomic level. ijarst.comnih.gov
Docking studies on various benzamide derivatives consistently show the importance of the amide linker in forming hydrogen bonds with key amino acid residues in the active site of the target protein researchgate.netnih.gov. For instance, in studies of FtsZ inhibitors, benzamide derivatives formed crucial hydrogen bonds with residues such as Val 207, Asn 263, and Leu 209 nih.gov. The aromatic rings typically engage in hydrophobic or π-π interactions with residues like phenylalanine or tyrosine nih.gov.
For this compound, a hypothetical docking simulation would likely show:
The amide N-H group donating a hydrogen bond to an acceptor residue (e.g., the backbone carbonyl of an amino acid).
The amide C=O group accepting a hydrogen bond from a donor residue (e.g., the side chain of asparagine or arginine).
The 3-aminophenyl and 3-methoxyphenyl rings occupying hydrophobic pockets, potentially forming π-π stacking interactions.
The terminal amino group and the methoxy group forming additional hydrogen bonds or van der Waals contacts that contribute to binding affinity and selectivity.
These computational analyses provide invaluable insights that guide the rational design of more potent and selective analogs. researchgate.net
De Novo Design and Virtual Library Screening
De novo design and virtual library screening are powerful computational techniques in drug discovery that facilitate the identification of novel molecular scaffolds and the optimization of existing lead compounds. For derivatives of this compound, these methods are instrumental in exploring vast chemical spaces to identify potent and selective modulators of specific biological targets.
De novo design algorithms, in the context of this compound analogs, would typically involve the computational construction of new molecules, fragment by fragment, within the confines of a target's binding site. This process begins with a seed fragment, which could be the benzamide core itself, and iteratively adds chemical moieties to optimize interactions with the receptor. The goal is to generate novel structures with high predicted binding affinity and favorable drug-like properties. Computational studies on related benzamide derivatives have demonstrated the utility of this approach in designing potent inhibitors for various targets by exploring different substituents and their orientations within the binding pocket.
Virtual library screening, on the other hand, involves the high-throughput docking of large collections of virtual compounds against a biological target. For this compound, this could entail screening commercially available or custom-designed virtual libraries containing thousands to millions of benzamide analogs. The process filters these libraries based on predicted binding affinity and other physicochemical parameters, prioritizing a smaller, more manageable set of compounds for experimental validation. This strategy was successfully employed in a virtual screening campaign for fragments inhibiting Pteridine Reductase 1 (PTR1), which identified novel aminobenzimidazole scaffolds, demonstrating the power of this technique in discovering new chemotypes. While specific screening data for this compound is not publicly available, the general methodology is a cornerstone of modern medicinal chemistry for lead discovery and optimization.
The following table illustrates a hypothetical virtual screening workflow that could be applied to identify novel analogs of this compound.
| Step | Description | Tools/Techniques | Desired Outcome |
| 1. Target Selection and Preparation | Identification and validation of the biological target. Preparation of the 3D structure of the target for docking. | PDB, Schrödinger Maestro, MOE | A high-quality, prepared protein structure ready for docking. |
| 2. Library Preparation | Curation of a virtual library of compounds. This could be a commercial library or a custom library of benzamide analogs. | ZINC database, Enamine REAL database, ChemAxon | A diverse library of drug-like molecules in a format suitable for docking. |
| 3. High-Throughput Virtual Screening (HTVS) | Docking of the virtual library into the active site of the target protein. | Glide, AutoDock Vina, DOCK | A ranked list of compounds based on their predicted binding affinity (docking score). |
| 4. Post-Docking Filtering and Analysis | Filtering of the docked poses based on various criteria such as binding mode, key interactions, and physicochemical properties. | LigandScout, PyMOL, DataWarrior | A refined list of promising hits with favorable predicted properties. |
| 5. Hit Selection and Experimental Validation | Selection of a final set of compounds for purchase or synthesis and subsequent biological testing. | In-house expertise, literature precedence | Experimental confirmation of the activity of the computationally identified hits. |
Ligand Efficiency and Lipophilicity (LogP) in Lead Optimization
Ligand efficiency (LE) and lipophilicity (LogP) are critical metrics in the lead optimization phase of drug discovery. They provide a quantitative measure of the quality of a compound, guiding medicinal chemists in the selection and refinement of candidates with a higher probability of success.
Ligand Efficiency (LE) is a measure of the binding affinity of a compound per heavy (non-hydrogen) atom. It is a useful metric for comparing the potency of compounds of different sizes and helps to identify fragments and leads that have a high binding efficiency for their size. A higher LE value is generally desirable, as it suggests that the compound has a more optimal fit with its target. The LE can be calculated using the following formula:
LE = - (ΔG) / N
where ΔG is the Gibbs free energy of binding (related to the binding affinity, e.g., IC₅₀ or Kᵢ) and N is the number of heavy atoms.
Lipophilicity , commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While a certain degree of lipophilicity is necessary for a compound to cross biological membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Lipophilic Ligand Efficiency (LLE) is a metric that combines both potency and lipophilicity, providing a measure of the efficiency with which a compound achieves its potency relative to its lipophilicity. It is calculated as:
LLE = pIC₅₀ - LogP
A higher LLE value is generally preferred, with values greater than 5 often considered indicative of a high-quality lead compound.
The table below provides a hypothetical analysis of how modifications to the this compound scaffold could impact these key metrics during a lead optimization campaign.
| Compound | Modification | pIC₅₀ | Heavy Atoms (N) | LogP | LE | LLE |
| Parent | N/A | 6.0 | 18 | 2.5 | 0.46 | 3.5 |
| Analog 1 | Addition of a chlorine atom to the aminophenyl ring | 6.5 | 19 | 3.0 | 0.47 | 3.5 |
| Analog 2 | Replacement of the methoxy group with a hydroxyl group | 5.8 | 17 | 2.0 | 0.47 | 3.8 |
| Analog 3 | Addition of a methyl group to the amine | 6.2 | 19 | 2.8 | 0.45 | 3.4 |
Note: The pIC₅₀, LE, and LLE values in this table are hypothetical and for illustrative purposes only.
Relationship Between Solid-State Structure and Biological Efficacy
The solid-state structure of an active pharmaceutical ingredient (API) can have a profound impact on its biological efficacy. Properties such as crystal packing, polymorphism, and intermolecular interactions can influence a drug's solubility, dissolution rate, and bioavailability, which in turn affect its therapeutic performance.
While the specific crystal structure of this compound has not been publicly reported, a detailed study on the closely related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, provides valuable insights into the solid-state characteristics of this class of molecules. This study revealed the existence of two distinct polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide, highlighting the potential for polymorphic behavior in this chemical scaffold.
The two polymorphs exhibited different crystal packing arrangements and hydrogen bonding networks. One polymorph formed a three-dimensional network of hydrogen bonds, while the other formed two-dimensional layers. These differences in intermolecular interactions can lead to variations in physical properties such as melting point, density, and, most importantly for biological efficacy, solubility. A more stable crystal lattice generally corresponds to lower solubility and a slower dissolution rate, which can result in reduced bioavailability.
The conformational flexibility of the benzamide linkage also plays a crucial role in the adoption of different solid-state structures. The ability of the molecule to adopt different conformations can influence how it interacts with its biological target. The specific conformation stabilized in the solid state may or may not be the bioactive conformation required for binding to the receptor. Therefore, understanding the relationship between the crystal structure and the preferred solution-state conformation is important for rational drug design.
The following table summarizes the key crystallographic data for the two polymorphs of the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide, illustrating how solid-state structure can vary.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| Molecules per Asymmetric Unit (Z') | 1 | 2 |
| Hydrogen Bonding Network | 3D Net | 2D Layers |
| Calculated Density (g/cm³) | 1.365 | 1.378 |
| Melting Point (°C) | 158-160 | 162-164 |
The differences in density and melting point between the two polymorphs are direct consequences of their different crystal packing and intermolecular interactions. These seemingly small differences in the solid state can have significant implications for the manufacturing, formulation, and ultimately, the clinical performance of a drug product. Therefore, a thorough characterization of the solid-state properties of this compound and its derivatives is a critical step in its development as a potential therapeutic agent.
Pre Clinical Biological Evaluation in Vitro Studies Only
In Vitro Efficacy Assessment in Disease-Relevant Cellular Models
Anti-cancer Activity in Established Cell Lines (e.g., HCT 116, MCF-7, H 460, Hep G2, K562)
No data is available on the cytotoxic or anti-proliferative effects of N-(3-aminophenyl)-3-methoxybenzamide against the specified human cancer cell lines.
Antiparasitic Activity in Protozoan Cell Cultures (e.g., Trypanosoma brucei)
There is no available research detailing the in vitro activity of this compound against Trypanosoma brucei or other protozoan parasites.
Broad-Spectrum Antimicrobial and Antifungal Testing
Information regarding the efficacy of this compound against various bacterial and fungal strains is not present in the current scientific literature.
In Vitro Pharmacokinetic and Biopharmaceutical Profiling
Assessment of Cellular Permeability and Uptake
No studies were found that investigated the ability of this compound to permeate cell membranes or its rate of cellular uptake.
Metabolic Stability and Enzyme Inhibition (e.g., Cytochrome P450 inhibition)
There is no published data on the metabolic stability of this compound in liver microsomes or its potential to inhibit cytochrome P450 enzymes.
Advanced In Vitro Systems for Biological Screening
The use of advanced in vitro systems, such as three-dimensional (3D) cell cultures and organoids, is becoming increasingly crucial in pre-clinical drug evaluation. These models more accurately mimic the complex in vivo microenvironment compared to traditional two-dimensional (2D) cell cultures, offering a more predictive assessment of a compound's efficacy. This section explores the application of these advanced models in the biological screening of this compound for efficacy assessment.
Three-Dimensional Cell Culture and Organoid Models (for efficacy assessment)
Currently, there is a notable lack of specific published research detailing the efficacy assessment of this compound in either three-dimensional (3D) cell culture or organoid models. While the broader class of benzamide (B126) derivatives has been a subject of scientific investigation, and 3D culture systems are widely recognized for their predictive value in preclinical studies, specific data for this compound within this context is not available in the public domain.
Three-dimensional cell culture models, such as spheroids, are advantageous as they replicate the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles found in living tissues more faithfully than 2D monolayers. nih.govusp.brthermofisher.com Organoids, which are self-organizing 3D structures derived from stem cells, further advance this by recapitulating the architecture and function of specific organs. nih.gov These systems are increasingly employed for high-throughput screening and to investigate the efficacy of novel therapeutic compounds. nih.govnih.gov
The evaluation of a compound like this compound in these advanced models would typically involve assessing its impact on various cellular processes. For instance, in cancer research, key parameters would include the inhibition of cell proliferation, induction of apoptosis, and reduction in the size and viability of tumor spheroids or organoids.
Table 1: Hypothetical Efficacy Assessment of this compound in a 3D Tumor Spheroid Model
| Cell Line | Spheroid Formation Method | Treatment Concentration (µM) | Endpoint Assay | Hypothetical Result |
| MCF-7 (Breast Cancer) | Hanging Drop | 1, 10, 50, 100 | Cell Viability (e.g., CellTiter-Glo® 3D) | Concentration-dependent decrease in viability |
| HCT116 (Colon Cancer) | Ultra-Low Attachment Plate | 1, 10, 50, 100 | Spheroid Size Measurement | Reduction in spheroid diameter over time |
| A549 (Lung Cancer) | Matrigel® Matrix | 1, 10, 50, 100 | Apoptosis (e.g., Caspase-3/7 activity) | Increased caspase activity with higher concentrations |
Table 2: Hypothetical Efficacy Assessment of this compound in a Patient-Derived Organoid (PDO) Model
| Organoid Type | Derivation Source | Treatment Concentration (µM) | Endpoint Assay | Hypothetical Result |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor Biopsy | 1, 10, 50, 100 | Organoid Viability and Morphology | Disruption of organoid structure and decreased viability |
| Colorectal Cancer (CRC) | Surgical Resection | 1, 10, 50, 100 | Gene Expression Analysis (e.g., qRT-PCR for proliferation markers) | Downregulation of Ki-67 and PCNA expression |
Future Research Directions and Translational Perspectives
Identification of Novel Therapeutic Indications and Untapped Biological Pathways
While initial interest in benzamide (B126) compounds has often been linked to neurodegenerative disorders, the structural motifs within N-(3-aminophenyl)-3-methoxybenzamide suggest its potential influence on a wider array of biological pathways, particularly those related to cellular metabolism and longevity.
A primary area of investigation is the compound's potential role as a modulator of sirtuins, specifically Sirtuin 1 (SIRT1). nih.govfrontiersin.org Sirtuins are a class of NAD+-dependent deacetylases that are central regulators of metabolism, DNA repair, inflammation, and cellular stress responses. frontiersin.orgnih.gov Activation of SIRT1 has shown promise in preclinical models for treating a variety of age-related diseases, including type 2 diabetes, cardiovascular disease, and neurodegeneration. nih.gov Research into synthetic SIRT1-activating compounds (STACs) has identified that many work through a common allosteric mechanism. nih.gov Future studies should aim to determine if this compound can act as a STAC and elucidate its specific mechanism of action on the SIRT1 enzyme complex.
Beyond SIRT1, another potential target class includes Poly (ADP-ribose) polymerases (PARPs). The related compound, 3-methoxybenzamide, is known to be an inhibitor of PARPs. medchemexpress.com PARP inhibitors have established roles in oncology, and their function in other areas like inflammation and ischemia-reperfusion injury is an active area of research. Investigating the inhibitory activity of this compound against the PARP family of enzymes could uncover novel therapeutic applications.
The compound's foundational structure as a benzamide also warrants continued exploration in the context of neurodegenerative conditions. google.com Conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) are characterized by progressive neuronal loss and mitochondrial dysfunction, and compounds that can mitigate these effects are of high therapeutic interest. google.comnih.gov
| Potential Biological Target | Associated Disease Areas | Research Focus |
| Sirtuin 1 (SIRT1) | Age-related metabolic disorders, Cardiovascular disease, Neurodegeneration | Investigate allosteric activation potential and impact on downstream pathways (e.g., PGC-1α, FOXO, NF-κB). nih.govfrontiersin.org |
| Poly (ADP-ribose) Polymerases (PARPs) | Oncology, Inflammatory diseases, Ischemia-reperfusion injury | Determine inhibitory profile against various PARP enzymes and cellular consequences. medchemexpress.com |
| Mitochondrial Function Pathways | Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) | Assess effects on mitochondrial biogenesis, oxidative stress, and neuronal survival. google.com |
Development of Advanced Analytical and Characterization Methodologies
To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive analytical methods are essential. Future research must focus on developing and validating advanced methodologies for its detection and characterization in both simple and complex biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) stands as a primary tool. nih.gov The development of a validated HPLC-MS/MS method would allow for precise quantification of the parent compound and its metabolites in plasma, tissues, and cellular extracts. Method validation should encompass linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ). nih.gov
For detailed structural elucidation and characterization of the solid-state properties, techniques like single-crystal X-ray diffraction are invaluable. mdpi.com This can reveal crucial information about polymorphism, which can impact solubility, stability, and bioavailability. mdpi.comresearchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for confirming the chemical structure and purity of synthesized batches. mdpi.com
| Analytical Technique | Application | Key Parameters for Development |
| HPLC-MS/MS | Quantification in biological samples (pharmacokinetics, metabolism studies) | Linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ). nih.gov |
| Single-Crystal X-ray Diffraction | Solid-state characterization, polymorph identification | Unit cell dimensions, space group, hydrogen bonding networks. mdpi.com |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification and purity assessment | Chemical shift, coupling constants, integration. mdpi.com |
| Molecular Dynamics Simulations | Understanding conformational behavior and stability | Root mean square fluctuation (RMSF), dihedral angle variations. mdpi.com |
Integration of Multi-Omics and Systems Biology Approaches
To decipher the comprehensive biological impact of this compound, a systems-level understanding is required. Integrating multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound, moving beyond a single-target interaction. nih.govnih.gov
A systems biology approach would involve treating relevant cell lines or animal models with the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). mdpi.com This data can be used to:
Elucidate Mechanism of Action: By identifying the pathways most significantly perturbed by the compound, researchers can gain unbiased insights into its mechanism. For example, upregulation of genes and proteins involved in mitochondrial biogenesis would strongly support a role in metabolic regulation. mdpi.com
Identify Biomarkers: Omics data can reveal potential biomarkers that indicate a biological response to the compound, which can be invaluable for future clinical development.
Uncover Off-Target Effects: A global analysis can help identify unintended interactions or pathways affected by the compound.
The ultimate goal is to construct network models that illustrate the interconnected molecular changes induced by this compound, providing a powerful platform for hypothesis generation and a deeper understanding of its therapeutic potential. nih.gov
Rational Design of Next-Generation Analogues for Enhanced Activity and Selectivity
Building upon the foundational structure of this compound, a key future direction is the rational design of new analogues with improved properties. The goal of such medicinal chemistry efforts would be to enhance potency, improve selectivity for the desired biological target (e.g., SIRT1 over other sirtuins), and optimize pharmacokinetic characteristics.
This process typically involves:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by systematically modifying different parts of the molecule (the aminophenyl ring, the methoxybenzamide ring, and the amide linker). Each new analogue is then tested to determine how the chemical modification affects its biological activity.
Computational Modeling: Using techniques like molecular docking and molecular dynamics simulations, researchers can model the interaction between the compound and its putative target protein (e.g., the SIRT1 allosteric activation site). nih.gov This can predict which modifications are most likely to improve binding affinity and guide the synthesis of more potent analogues. nih.gov
Pharmacokinetic Optimization: Modifying the chemical structure to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for a compound's ultimate success as a therapeutic agent.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(3-aminophenyl)-3-methoxybenzamide and its derivatives?
The compound is typically synthesized via amide coupling reactions. A common approach involves reacting 3-methoxybenzoyl chloride with 3-aminophenylamine in the presence of a base (e.g., K₂CO₃) under biphasic conditions (e.g., EtOAc/H₂O). Purification methods include column chromatography and recrystallization, with characterization via LCMS, ¹H/¹³C NMR, and high-resolution mass spectrometry .
Q. How is the structural conformation of this compound validated experimentally?
X-ray crystallography is the gold standard for determining molecular conformation. For example, studies on analogous benzamides reveal trans configurations of the amide N–H and C=O bonds, with dihedral angles between aromatic rings providing insights into steric and electronic interactions. NMR spectroscopy (¹H, ¹³C) is used to confirm purity and dynamic behavior in solution .
Q. What are the primary biological targets of this compound in neurological research?
this compound derivatives are designed as dopamine D₄ receptor ligands. Radiolabeled analogs (e.g., carbon-11 variants) show nanomolar affinity for D₄ receptors, with selectivity over D₂/D₃ receptors (>100-fold) and serotonin/sigma receptors. In vivo PET studies confirm brain penetration and specific binding in D₄-rich regions like the retina .
Advanced Research Questions
Q. How can selectivity for dopamine D₄ receptors be optimized over off-target receptors (e.g., D₂, σ₁)?
Structural modifications include introducing electron-withdrawing groups (e.g., cyano) on piperazine substituents to enhance D₄ affinity. Adjusting lipophilicity (logP ~2.37–2.55) reduces nonspecific binding. Competitive binding assays against D₂/D₃, 5-HT, and σ₁ receptors are critical for validating selectivity .
Q. What methodological considerations are vital for designing carbon-11 radiolabeled analogs for PET imaging?
Radiolabeling the methoxy group with ¹¹C ensures metabolic stability and retention of receptor affinity. In vivo evaluation in non-human primates is essential to measure brain uptake kinetics and saturation binding. Time-activity curves in D₄-rich tissues (e.g., retina) validate target engagement .
Q. How should contradictory binding data between in vitro and in vivo studies be resolved?
Cross-validate using orthogonal assays:
- In vitro : Radioligand displacement assays (e.g., [³H]spiperone for D₄).
- Ex vivo : Autoradiography to confirm brain distribution.
- In vivo : PET imaging to assess pharmacokinetics and blood-brain barrier penetration. Discrepancies often arise from metabolite interference or protein binding .
Q. What strategies improve CNS bioavailability of derivatives?
Q. How does crystallography inform structure-activity relationship (SAR) studies?
Crystal structures of analogous benzamides reveal key interactions:
- Dihedral angles between aromatic rings (e.g., 70–74°) influence receptor fit.
- Hydrogen bonding (N–H⋯O) stabilizes active conformations. These insights guide substitutions to enhance affinity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
